molecular formula C13H10F3N B3341299 2,5-Difluoro-N-(4-fluorobenzyl)aniline CAS No. 1019585-04-6

2,5-Difluoro-N-(4-fluorobenzyl)aniline

Cat. No.: B3341299
CAS No.: 1019585-04-6
M. Wt: 237.22 g/mol
InChI Key: HLTLSLDIMVFUCW-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(4-fluorobenzyl)aniline (CAS: 1019585-04-6) is a fluorinated aromatic amine with the molecular formula C₁₃H₁₀F₃N and a molecular weight of 237.22 g/mol. It features a difluorinated aniline core (2,5-difluoro substitution) and a 4-fluorobenzyl group attached to the nitrogen atom. Fluorine atoms enhance lipophilicity and electron-withdrawing effects, influencing reactivity, metabolic stability, and interactions with biological targets such as enzymes or receptors . This compound is part of a broader class of fluorinated benzylamines studied for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,5-difluoro-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-10-3-1-9(2-4-10)8-17-13-7-11(15)5-6-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTLSLDIMVFUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-N-(4-fluorobenzyl)aniline typically involves the reaction of 2,5-difluoroaniline with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2,5-Difluoro-N-(4-fluorobenzyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene rings can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Reduced amines or other hydrogenated products.

Scientific Research Applications

2,5-Difluoro-N-(4-fluorobenzyl)aniline has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Fluorinated benzylamines vary in the positions of fluorine atoms on both the aniline ring and the benzyl group. Key analogs include:

Compound Name Aniline Substituents Benzyl Substituent CAS Number Molecular Formula Molecular Weight Key Differences in Activity/Properties
2,5-Difluoro-N-(4-fluorobenzyl)aniline 2,5-difluoro 4-fluoro 1019585-04-6 C₁₃H₁₀F₃N 237.22 Target compound; moderate lipophilicity
2,4-Difluoro-N-(2-fluorobenzyl)aniline 2,4-difluoro 2-fluoro 1019514-24-9 C₁₃H₁₀F₃N 237.22 Altered electronic effects due to 2-fluorobenzyl group
3,5-Difluoro-N-(4-fluorophenyl)aniline 3,5-difluoro 4-fluoro (phenyl) 403-80-5 C₁₂H₈F₃N 223.20 Lacks benzyl group; reduced steric bulk
Compound 13l (HIV IN inhibitor analog) Not specified 4-fluorobenzyl - - - Lower potency than raltegravir due to shallow hydrophobic pocket binding

Key Research Findings

  • Substituent Position Matters : The 4-fluorobenzyl group in compound 13l underperformed compared to raltegravir’s deeper-binding moiety, highlighting the importance of substituent depth in hydrophobic interactions .
  • Versatility in Drug Design : Fluorinated benzylamines serve as intermediates for complex molecules, such as pyridinamine derivatives (), which are explored for kinase inhibition or antimicrobial activity .

Biological Activity

Overview

2,5-Difluoro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by three fluorine substituents and an aniline moiety, suggests enhanced stability and reactivity, which may contribute to its biological effects.

Synthesis

The synthesis of 2,5-Difluoro-N-(4-fluorobenzyl)aniline typically involves the nucleophilic substitution reaction of 2,5-difluoroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often require heating to facilitate the formation of the desired product.

The biological activity of 2,5-Difluoro-N-(4-fluorobenzyl)aniline is largely attributed to its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, leading to various biological effects. Notably, fluoroanilines can undergo bioactivation through cytochrome P-450 mediated monooxygenation, resulting in reactive metabolites such as benzoquinoneimines . This process is particularly significant for fluoroanilines with para-substituted fluorine, which exhibit increased chances of bioactivation compared to their non-fluorinated counterparts.

Biological Activities

Research has indicated that 2,5-Difluoro-N-(4-fluorobenzyl)aniline exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness in inhibiting growth in certain pathogenic bacteria.
  • Anticancer Potential : Investigations into the anticancer properties of this compound are ongoing. Initial findings indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various fluorinated anilines, including 2,5-Difluoro-N-(4-fluorobenzyl)aniline. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
  • Cytotoxicity in Cancer Cells : In a separate study focused on cancer therapeutics, 2,5-Difluoro-N-(4-fluorobenzyl)aniline was tested against multiple cancer cell lines. The compound showed IC50 values indicating cytotoxicity at micromolar concentrations, warranting further exploration into its mechanism of action and potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of 2,5-Difluoro-N-(4-fluorobenzyl)aniline relative to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesNotable Biological Activity
2,4-Difluoroaniline Two fluorine atomsModerate antimicrobial activity
2-Fluoro-N-(4-fluorobenzyl)aniline One fluorine atomLimited cytotoxicity
2,5-Difluoro-N-(4-fluorobenzyl)aniline Three fluorine atomsSignificant antimicrobial and anticancer potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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